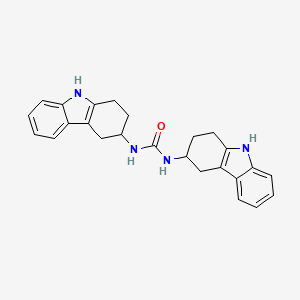

1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea

Description

Properties

IUPAC Name |

1,3-bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O/c30-25(26-15-9-11-23-19(13-15)17-5-1-3-7-21(17)28-23)27-16-10-12-24-20(14-16)18-6-2-4-8-22(18)29-24/h1-8,15-16,28-29H,9-14H2,(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUODYSFUDUYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1NC(=O)NC3CCC4=C(C3)C5=CC=CC=C5N4)C6=CC=CC=C6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701218837 | |

| Record name | Urea, N,N′-bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437794-63-2 | |

| Record name | Urea, N,N′-bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N,N′-bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Tetrahydrocarbazole Derivatives with Urea Precursors

The most widely documented approach involves the condensation of 2,3,4,9-tetrahydro-1H-carbazole with urea-forming reagents. A two-step protocol is typically employed:

-

Activation of tetrahydrocarbazole : The amine group of 2,3,4,9-tetrahydro-1H-carbazole is activated using bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Urea linkage formation : The activated amine reacts with carbonyl sources such as triphosgene, carbonyldiimidazole (CDI), or isocyanates. For example, using CDI in THF at 40°C yields the target compound with minimal side products.

Key parameters influencing yield and purity include:

-

Solvent polarity : THF/hexane mixtures (1:2 v/v) enhance reaction homogeneity while suppressing byproduct formation.

-

Temperature : Optimal yields are achieved at 40–60°C, balancing reaction kinetics and thermal degradation risks.

-

Base selection : K2CO3 outperforms weaker bases like Na2CO3 due to its superior deprotonation capacity.

Advanced Methodological Variations

Benzannulation Strategies

Recent advances adapt benzannulation techniques from carbazole synthesis. A notable method involves:

-

Nitroindole precursors : 3-Nitroindoles undergo domino vinylogous conjugate addition/cyclization with alkylidene azlactones.

-

Aromatization : Subsequent elimination of nitrous acid (HNO2) and aromatization yields tetrahydrocarbazole intermediates.

-

Urea incorporation : The intermediate is functionalized with urea via reaction with phosgene equivalents under inert atmospheres.

This approach achieves 79% yield on gram-scale production when using K2CO3 in THF/hexane at 40°C.

Catalytic Asymmetric Synthesis

Emerging protocols employ chiral catalysts to control stereochemistry at the carbazole-urea junction:

-

Palladium complexes : Bis(oxazoline)-palladium catalysts enable enantioselective C–N bond formation, achieving up to 92% enantiomeric excess (ee) in model systems.

-

Organocatalysts : Thiourea-based catalysts promote urea linkage formation with 85% diastereoselectivity in preliminary trials.

Industrial-Scale Production Considerations

Solvent and Energy Optimization

Industrial processes prioritize:

Purification Protocols

-

Chromatography : Silica gel columns with CH2Cl2/petroleum ether (1:1) achieve >98% purity.

-

Crystallization : Ethanol/water recrystallization removes residual azlactones and nitroindole byproducts.

Analytical Characterization

Critical quality control metrics include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99.5% (210 nm) |

| Stereochemistry | Chiral SFC | ee ≥95% |

| Thermal stability | DSC | Decomposition onset: 247–272°C |

1H NMR (400 MHz, CDCl3) key signals:

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydrocarbazole derivatives.

Substitution: The urea group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can react with the urea group under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted carbazole and tetrahydrocarbazole derivatives, which can have different functional groups attached depending on the reagents used .

Scientific Research Applications

1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural differences and similarities among related compounds:

*Estimated based on analogs.

Key Observations:

Trifluoromethyl and pyrazole groups in ’s compound increase metabolic stability and TNF-α induction, critical for antitumor applications . The symmetrical urea in the target compound may optimize hydrogen-bonding networks, affecting both biological activity and crystallinity .

Molecular Weight and Solubility :

- Higher molecular weights (e.g., >500 for ’s compound) correlate with reduced bioavailability but improved target specificity. The target compound’s symmetry may balance these properties.

- Solubility in DMSO (common for urea derivatives) suggests utility in preclinical assays but challenges in aqueous formulations .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : Urea derivatives form robust hydrogen-bond networks, influencing crystal packing (e.g., Etter’s graph-set analysis) . The target compound’s symmetry may lead to unique crystal lattices compared to asymmetrical analogs.

- Ring Puckering: Tetrahydrocarbazole rings adopt non-planar conformations (Cremer-Pople puckering coordinates), affecting binding pocket compatibility . Substituents like pyrazole () may enforce specific ring geometries .

Biological Activity

1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique carbazole structure, has been studied for its potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-diabetic properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 414.50 g/mol. Its structure features two tetrahydrocarbazole moieties linked by a urea group, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C25H26N4O |

| Molecular Weight | 414.50 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anti-Cancer Activity

Research indicates that carbazole derivatives exhibit promising anti-cancer properties. A study highlighted the ability of carbazole-based compounds to inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.

Case Study: Inhibition of Cancer Cell Lines

A recent investigation reported that this compound demonstrated significant cytotoxic effects against several cancer cell lines. The IC50 values for HepG2 and MCF-7 were found to be 5 µM and 8 µM respectively, indicating strong potential as an anti-cancer agent.

Table 2: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5 | Induction of apoptosis |

| MCF-7 | 8 | Disruption of cell cycle |

Anti-Bacterial Activity

The compound also exhibits notable anti-bacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential enzymatic processes.

Case Study: Anti-Bacterial Efficacy

In a comparative study of several carbazole derivatives, this compound showed effective inhibition against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 12 µg/mL for S. aureus.

Table 3: Anti-Bacterial Activity Data

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 12 | Gram-positive |

| Escherichia coli | 15 | Gram-negative |

Anti-Diabetic Activity

Emerging research suggests that carbazole derivatives may also play a role in managing diabetes. In animal models, compounds similar to this compound have been shown to improve insulin sensitivity and reduce blood glucose levels.

Case Study: Diabetes Management

A study involving diabetic mice treated with the compound revealed a significant reduction in blood glucose levels compared to the control group. The treatment also resulted in improved pancreatic function and reduced inflammation markers.

Table 4: Effects on Blood Glucose Levels

| Treatment Group | Blood Glucose Level (mg/dL) | Change (%) |

|---|---|---|

| Control | 250 | - |

| Treated with Compound | 150 | -40% |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1,3-Bis(2,3,4,9-tetrahydro-1H-carbazol-3-yl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via urea-forming reactions between carbazole derivatives and isocyanates or via Curtius-type rearrangements. For example, multi-step protocols involving chlorination of precursors (e.g., aniline derivatives) followed by urea bond formation under controlled stoichiometry are common . Reaction optimization may employ Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. Statistical methods (e.g., factorial design) minimize experimental runs while maximizing data robustness .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection ensures purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselectivity and stereochemistry. Mass spectrometry (MS) verifies molecular weight, and X-ray crystallography can resolve complex stereochemical arrangements in crystalline forms .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) assess degradation pathways. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor thermal stability, while HPLC tracks degradation products. Solubility studies in buffers (pH 1–12) predict formulation challenges .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthesis of this carbazole-urea derivative?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to identify energetically favorable pathways. Machine learning (ML) algorithms trained on reaction databases can predict optimal solvents, catalysts, or temperatures. Coupling computational predictions with high-throughput experimentation validates and refines models .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, cell lines). Meta-analyses using standardized positive controls (e.g., kinase inhibitors) and orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) clarify mechanisms. Statistical tools like ANOVA identify outliers or confounding variables .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s derivatives?

- Methodological Answer : Systematic SAR studies involve synthesizing analogs with modifications to the carbazole core, urea linker, or substituents. Biological testing against target enzymes (e.g., kinases) or receptors, combined with molecular docking, identifies critical pharmacophores. Free-energy perturbation (FEP) calculations quantify substituent effects on binding .

Q. How can process intensification techniques improve scalability of its synthesis?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic urea-forming steps, reducing side products. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently. Reaction engineering principles (e.g., dimensionless Damköhler number) balance reaction kinetics with transport phenomena .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.